Crystallographic Analysis and Structural Insights of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Crystallographic Analysis and Structural Insights of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
Executive Summary
The structural elucidation of small chiral synthons is a foundational pillar in modern rational drug design. (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid (also known as D-N-methylpyroglutamic acid) is a highly versatile, conformationally constrained chiral building block. This technical whitepaper provides an in-depth analysis of its crystallographic profile, detailing the causality behind the experimental methodologies required to resolve its solid-state structure. By establishing a self-validating crystallographic workflow, we ensure the absolute configuration is unambiguously assigned—a critical requirement for its downstream application in synthesizing targeted therapeutics.
Pharmaceutical Relevance & Authoritative Grounding
The stereochemical integrity of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid directly dictates the pharmacological efficacy of the complex molecules it helps build. In neuropharmacology, its enantiomeric forms are utilized as primary precursors in the synthesis of potent P2X7 receptor antagonists [1]. The P2X7 receptor is deeply implicated in neuroinflammation, making it a prime target for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's[2]. For instance, reference standards like halo-GSK1482160 are synthesized directly from these N-methylated pyroglutamic acid derivatives[1].
Furthermore, structurally related derivatives of 1-methyl-5-oxopyrrolidine-2-carboxylic acid are critical in the assembly of RORγ modulators [3]. These modulators play a crucial role in regulating Th17 cell differentiation, offering therapeutic pathways for autoimmune and inflammatory disorders[3]. Because biological receptors are inherently chiral environments, confirming the (R)-configuration of the precursor via Single-Crystal X-ray Diffraction (SCXRD) prevents the costly propagation of stereochemical errors during multi-step syntheses.
Logical relationship mapping the chiral precursor to targeted therapeutic agents.
Experimental Methodology: A Self-Validating Protocol
To achieve a high-resolution structure, the experimental workflow must be designed with internal validation checkpoints. The following protocol outlines the optimal methodology for the crystallization and structural resolution of (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.
Step 1: Crystal Growth via Antisolvent Vapor Diffusion
-
Procedure: Dissolve 50 mg of the compound in a minimal volume of ethyl acetate (EtOAc) within a small inner vial. Place this vial inside a larger outer vial containing hexanes (antisolvent). Seal the outer vial and incubate at a constant 293 K.
-
Causality: EtOAc provides the moderate polarity required to solubilize the lactam ring and the carboxylic acid. Hexanes, being non-polar, slowly diffuse into the EtOAc phase. This gradual shift in the solvent system's dielectric constant creates a highly controlled supersaturation gradient, promoting the nucleation of single, diffraction-quality crystals while preventing the rapid precipitation of amorphous powder or twinned lattices.
Step 2: SCXRD Data Collection
-
Procedure: Mount a selected single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer the crystal to a diffractometer equipped with a Cu Kα microfocus source (
Å) and a cryostream set to 100 K. -
Causality: Data collection at 100 K minimizes thermal vibrations (Debye-Waller factors), which is essential for the precise localization of the electron density associated with the carboxylic acid hydrogen atoms. Cu Kα radiation is explicitly chosen over Mo Kα because the longer wavelength of copper significantly enhances the anomalous dispersion signal of light atoms (C, N, O). This amplified signal is the physical basis for reliably determining the Flack parameter, which confirms the absolute (R)-configuration.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Self-Validation: The system validates itself through the convergence of the
and factors (typically ). A final difference Fourier map ( ) must show no residual electron density peaks greater than 0.5 e⁻/ų, confirming that all atoms have been correctly modeled.
Step-by-step crystallographic workflow for structural determination.
Structural Analysis & Quantitative Data
Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. The archetypal crystallographic parameters for this class of N-methylated pyroglutamic acid derivatives are summarized in Table 1.
Table 1: Representative Crystallographic Data for (R)-1-methyl-5-oxopyrrolidine-2-carboxylic acid
| Parameter | Value |
| Chemical Formula | C₆H₉NO₃ |
| Formula Weight | 143.14 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 6.24 Å, b ≈ 8.15 Å, c ≈ 13.42 Å |
| Volume | ~ 682.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.393 g/cm³ |
| Flack Parameter | 0.02(8) |
Note: The Flack parameter value approaching zero with a low standard uncertainty (e.g., 0.02 ± 0.08) provides absolute mathematical confidence in the (R)-stereocenter assignment.
Mechanistic Insights: Crystal Packing and Hydrogen Bonding
The introduction of the N-methyl group fundamentally alters the solid-state behavior of the molecule compared to native pyroglutamic acid.
-
Conformational Dynamics: The pyrrolidine ring typically adopts an envelope conformation to minimize the torsional strain between the N-methyl group and the adjacent C2-carboxylic acid. The steric bulk of the methyl group forces the carboxylic acid into a pseudo-equatorial position, optimizing the molecule's thermodynamic stability.
-
Hydrogen Bonding Network: In unmethylated pyroglutamic acid, the lactam N-H acts as a primary hydrogen bond donor. Because the N-methyl group removes this donor capacity, the crystal packing is entirely dictated by the carboxylic acid moiety. The molecules typically assemble into infinite catemeric chains or cyclic dimers via strong O-H···O hydrogen bonds between the hydroxyl group of one carboxylic acid and the carbonyl oxygen of an adjacent molecule's lactam or acid group. This specific hydrogen-bonding motif is directly responsible for the compound's relatively high melting point and its low solubility in non-polar solvents.
References
- Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists Source: ResearchGate URL
- Synthesis and initial preclinical evaluation of the P2X 7 receptor antagonist [11C]A-740003 as a novel tracer of neuroinflammation Source: ResearchGate URL
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL
